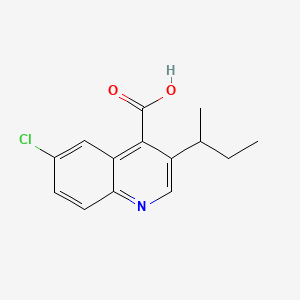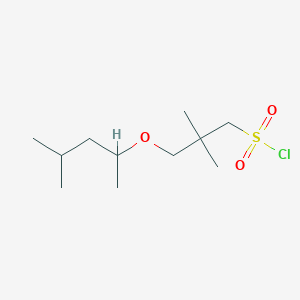
2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride functional group, which is highly reactive and commonly used in organic synthesis. This particular compound is notable for its complex structure, which includes multiple alkyl groups and an ether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2,2-Dimethyl-3-hydroxypropane-1-sulfonyl chloride with 4-methylpentan-2-ol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ether linkage. The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reagents and the optimization of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Thiols: Formed by reduction.
科学的研究の応用
2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: In the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: In the preparation of sulfonated polymers and resins, which are used in ion exchange and catalysis.
Biochemistry: As a tool for the modification of proteins and peptides, particularly in the study of enzyme mechanisms and protein-protein interactions.
作用機序
The mechanism of action of 2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form stable sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. In biological systems, sulfonyl chlorides can modify amino acid residues in proteins, leading to changes in protein function and activity.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness
2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is unique due to its complex structure, which includes multiple alkyl groups and an ether linkage. This complexity allows for a diverse range of chemical reactions and applications, making it a versatile reagent in organic synthesis and research.
特性
分子式 |
C11H23ClO3S |
|---|---|
分子量 |
270.82 g/mol |
IUPAC名 |
2,2-dimethyl-3-(4-methylpentan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-9(2)6-10(3)15-7-11(4,5)8-16(12,13)14/h9-10H,6-8H2,1-5H3 |
InChIキー |
XJTQYTNSBFDPCA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)OCC(C)(C)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


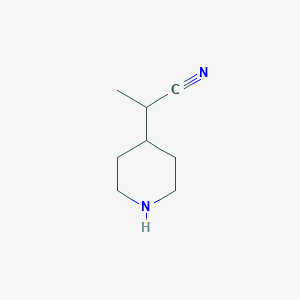
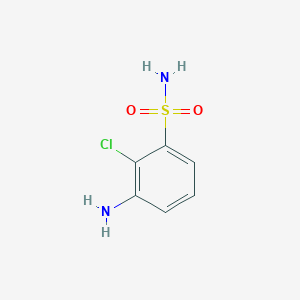
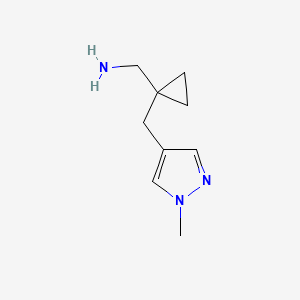

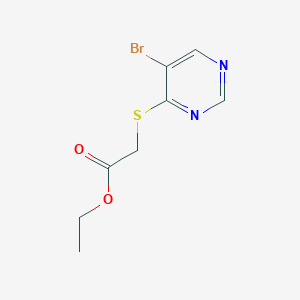
![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
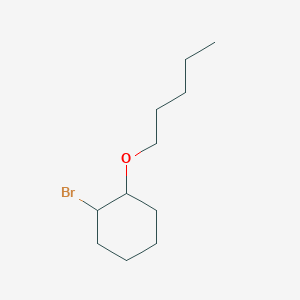
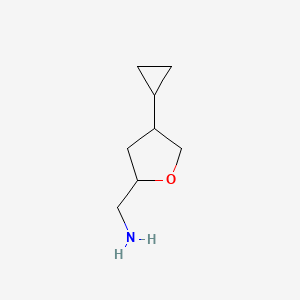
![6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13635397.png)
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)
